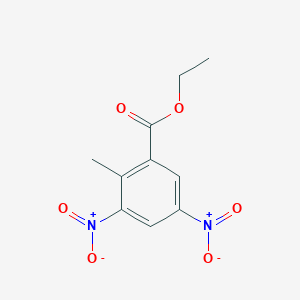
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-BuFBP) is a synthetic pyrazole-based compound that is widely used in scientific research. It has a variety of applications in biochemical and physiological studies, as well as in laboratory experiments. In
Applications De Recherche Scientifique
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of protein tyrosine phosphatases on cell signaling pathways, as well as to study the role of the ubiquitin-proteasome system in apoptosis and other cellular processes. It has also been used in studies of the role of cyclin-dependent kinases in cell cycle regulation and in the study of the role of calcium in cell signaling.
Mécanisme D'action
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% works by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to an increase in the activity of tyrosine kinases, which in turn leads to an increase in the activity of various cell signaling pathways. The inhibition of protein tyrosine phosphatases by 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% also leads to an increase in the ubiquitination of proteins, which can lead to an increase in the activity of the proteasome and an increase in the rate of apoptosis.
Biochemical and Physiological Effects
5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of tyrosine kinases, which leads to an increase in the activity of cell signaling pathways. It has also been shown to increase the ubiquitination of proteins, which can lead to an increase in the activity of the proteasome and an increase in the rate of apoptosis. In addition, 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% has been shown to increase the activity of cyclin-dependent kinases, which can lead to an increase in the rate of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of applications in biochemical and physiological studies. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to the use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%. It is not suitable for long-term storage, and it is not as effective in inhibiting protein tyrosine phosphatases as some other compounds.
Orientations Futures
There are several possible future directions for the use of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%. It could potentially be used in the study of other cell signaling pathways, such as those involved in cell differentiation and cell migration. It could also be used to study the role of calcium in cell signaling and cell cycle regulation. Additionally, it could be used to study the roles of other ubiquitin-proteasome systems in apoptosis and other cellular processes. Finally, it could be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% begins with the reaction of 2-fluorobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction yields 2-fluorobenzyl cyanoacetate, which is then reacted with ethyl pyrazole-3-carboxylate in the presence of sodium hydroxide. This reaction yields 5-t-Butyl-2-(2-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%.
Propriétés
IUPAC Name |
5-tert-butyl-2-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-6-4-5-7-11(10)16/h4-8H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVRSPLNKHWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)


